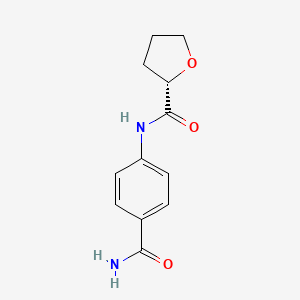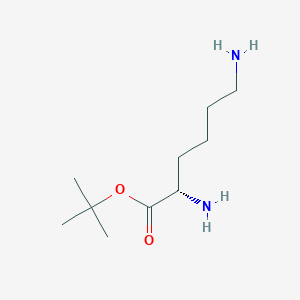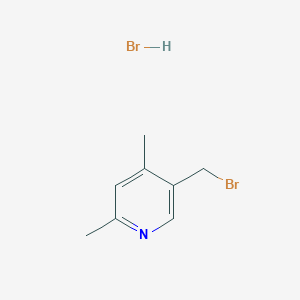
5-(Bromomethyl)-2,4-dimethylpyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2,4-dimethylpyridine hydrobromide: is a chemical compound with the following structure:
C9H12BrN2O
It plays a crucial role as an intermediate in the synthesis of rupatadine, a pharmaceutical compound used to treat seasonal and allergic rhinitis. Additionally, derivatives of this compound have shown increased activity against cancer and other diseases related to cMet kinases .
Preparation Methods
Synthetic Route:: The synthesis of 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide involves the following steps:
Esterification: Methyl 5-methylnicotinate (starting material) reacts with methanol in the presence of thionyl chloride to yield 5-methylpyridin-3-yl)methanol.
Reduction: Sodium borohydride reduces the intermediate compound to form this compound.
This method offers an overall yield of approximately 65.9% and is environmentally friendly .
Industrial Production:: The reported method is suitable for large-scale industrial production due to its mild conditions and safety profile.
Chemical Reactions Analysis
Reactions::
Bromination: The key step involves bromination of 3,5-dimethylpyridine to form the desired compound.
Reduction: Sodium borohydride reduces the ester intermediate to the final product.
Bromination: N-bromosuccinimide (NBS) or azobisisobutyronitrile (AIBN) in CCl4.
Reduction: Sodium borohydride (NaBH4) in methanol.
Major Products:: The major product is 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide.
Scientific Research Applications
This compound finds applications in:
Chemistry: As an intermediate in drug synthesis.
Biology: Derivatives may exhibit kinase-related activity.
Medicine: Rupatadine, derived from this compound, is used in allergy treatment.
Industry: Large-scale production for pharmaceutical purposes.
Mechanism of Action
The exact mechanism by which 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Properties
Molecular Formula |
C8H11Br2N |
|---|---|
Molecular Weight |
280.99 g/mol |
IUPAC Name |
5-(bromomethyl)-2,4-dimethylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4H2,1-2H3;1H |
InChI Key |
CJUSOXSZMCWXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CBr)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)
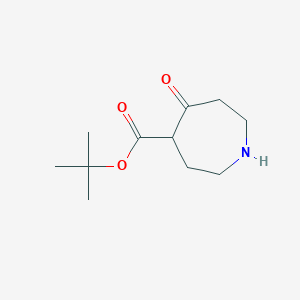

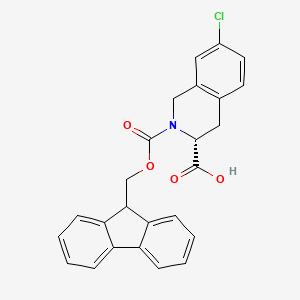
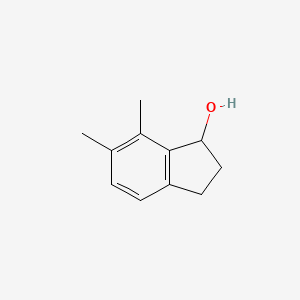
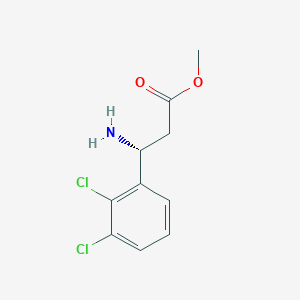
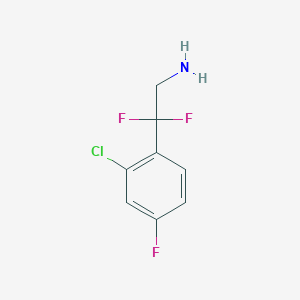
![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)
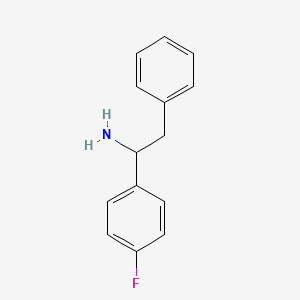
![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)
